molecular formula C20H20N4O5S2 B4739286 2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide

2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide

Cat. No.: B4739286
M. Wt: 460.5 g/mol
InChI Key: KSYYBLGSMRDAKB-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide-acetamide pharmacophore class, featuring a 4-methylbenzenesulfonyl group linked to an acetamide core, which is further connected to a phenyl ring substituted with a 4-methylpyrimidin-2-yl sulfamoyl moiety. Key structural attributes include:

  • Sulfonamide and sulfamoyl groups: Enhance hydrogen-bonding interactions with biological targets.
  • 4-Methylpyrimidine: A heterocyclic motif known to improve pharmacokinetic properties and target selectivity .
  • Benzeneacetamide backbone: Provides rigidity and stabilizes molecular conformation .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-14-3-7-17(8-4-14)30(26,27)13-19(25)23-16-5-9-18(10-6-16)31(28,29)24-20-21-12-11-15(2)22-20/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYYBLGSMRDAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative. This is followed by a nucleophilic substitution reaction with an amine to form the sulfonamide. The final step involves the coupling of the sulfonamide with the pyrimidine derivative under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyrimidine ring can interact with nucleic acids or proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : Yields for analogs range from 63.8% to 85% , suggesting that the target compound’s synthesis would require optimization of sulfonamide coupling steps.
  • Thermal Stability : High melting points (e.g., 294–296°C for Compound 6c ) correlate with rigid heterocyclic cores, implying similar stability for the target compound.
Urease Inhibition ()

Compounds with 4-methylpyrimidin-2-yl sulfamoyl groups (e.g., Compound 8) exhibit urease inhibition via interactions with the enzyme’s nickel-active site. The target compound’s methylbenzenesulfonyl group may further modulate activity by introducing hydrophobic interactions absent in dichlorophenyl analogs .

Anticancer Activity ()

Thiazolidinone derivatives (e.g., Compound 6c) show anticancer activity via apoptosis induction. The target compound’s pyrimidine-sulfamoyl motif could mimic these effects by targeting DNA methyltransferases or estrogen receptors, as seen in related structures .

Molecular Docking and Conformational Analysis
  • Crystal Structures : Analogs like N-[4-(p-toluenesulfonamido)phenyl]acetamide adopt planar conformations (dihedral angles 76–81° between aromatic rings), which may stabilize target binding .
  • Docking Studies : Pyrimidine-containing analogs (e.g., ) show affinity for sulfonamide-binding enzymes like carbonic anhydrase due to optimized hydrogen-bond networks .

Structure-Activity Relationship (SAR) Trends

Pyrimidine vs. Isoxazole : Replacement of 4-methylpyrimidine with 5-methylisoxazole (Compound 9, ) reduces steric hindrance but may decrease target selectivity .

Sulfonamide vs. Sulfamoyl : The target compound’s dual sulfonamide/sulfamoyl groups likely enhance solubility and bioavailability compared to single-sulfonamide analogs () .

Substituent Position : Ortho-substituted dichlorophenyl groups (Compound 8) improve urease inhibition compared to para-substituted derivatives, suggesting that the target compound’s para-methylbenzenesulfonyl group may require optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide
Reactant of Route 2
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2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide

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